molecular formula C5H7FO2 B172407 2-Fluoroethyl acrylate CAS No. 141680-53-7

2-Fluoroethyl acrylate

Cat. No.: B172407
CAS No.: 141680-53-7
M. Wt: 118.11 g/mol
InChI Key: DUCAVBJYSSNCJG-UHFFFAOYSA-N
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Description

2-Fluoroethyl acrylate is an organic compound that belongs to the family of acrylates. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of polymers and copolymers. The presence of the fluoro group in its structure imparts unique properties, making it valuable in various industrial applications.

Mechanism of Action

Target of Action

2-Fluoroethyl acrylate, also known as 2-fluoroethyl prop-2-enoate, is a chemical compound used primarily in the synthesis of polymers and other complex organic compounds . The primary targets of this compound are the molecules that it reacts with in these synthesis reactions. These can include various types of organic compounds, depending on the specific reaction .

Mode of Action

The mode of action of this compound involves the formation of covalent bonds with other molecules during the synthesis of polymers . This compound can participate in polymerization reactions, where it reacts with other monomers to form a polymer . The exact nature of these interactions can vary depending on the specific conditions of the reaction and the other compounds involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of polymers . This compound can be incorporated into a polymer chain, affecting the properties of the resulting polymer . The exact pathways affected can vary depending on the specific reaction conditions and the other compounds involved .

Result of Action

The primary result of the action of this compound is the formation of polymers with specific properties . These polymers can have a wide range of uses, depending on their specific properties . For example, they can be used in the production of coatings, adhesives, and various types of materials .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the reaction . These factors can influence both the rate of the reaction and the properties of the resulting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl acrylate can be synthesized through several methods. One common method involves the reaction of acryloyl chloride with 2-fluoroethanol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Addition Reactions: The double bond in the acrylate group allows for addition reactions with nucleophiles and electrophiles.

    Substitution Reactions: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used.

    Addition Reactions: Reagents like hydrogen bromide or chlorine can add across the double bond.

    Substitution Reactions: Nucleophiles such as amines or thiols can replace the fluoro group.

Major Products Formed:

    Polymers and Copolymers: Used in coatings, adhesives, and sealants.

    Functionalized Acrylates: Serve as intermediates in organic synthesis.

Scientific Research Applications

2-Fluoroethyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.

    Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility.

    Medicine: Investigated for use in medical coatings and implants.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants with enhanced performance characteristics.

Comparison with Similar Compounds

    Ethyl 2-Fluoroacrylate: Similar in structure but with an ethyl group instead of a fluoroethyl group.

    Methyl Acrylate: Lacks the fluoro group, resulting in different reactivity and properties.

    2-Ethylhexyl Acrylate: Contains a longer alkyl chain, leading to different physical properties.

Uniqueness: 2-Fluoroethyl acrylate is unique due to the presence of the fluoro group, which imparts distinct properties such as increased chemical resistance and lower surface energy. These characteristics make it valuable in applications where durability and performance are critical.

Properties

IUPAC Name

2-fluoroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCAVBJYSSNCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371984
Record name 2-Fluoroethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141680-53-7
Record name 2-Fluoroethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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